Tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10-11,16H,4-9,14H2,1-3H3 |
InChI Key |
AORMLAHTEUDUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(CN)O |
Origin of Product |
United States |
Preparation Methods
Protection of Piperidine Nitrogen
- The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) to form the tert-butoxycarbonyl (Boc) carbamate. This step is typically carried out in anhydrous organic solvents such as dichloromethane or 1,4-dioxane under mild basic conditions (e.g., sodium hydroxide or triethylamine) at low to ambient temperatures (0–25°C).
- Catalysts such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
- The reaction time ranges from 1 to 16 hours depending on scale and conditions.
- This protection enhances stability and prevents unwanted side reactions during subsequent steps.
Example Experimental Conditions:
| Yield | Reaction Conditions | Operation Details |
|---|---|---|
| 82–88% | Di-tert-butyl dicarbonate in dichloromethane or ethanol; 20°C; 1–2 hours under nitrogen atmosphere | Stirred solution of 3-(4-piperidinyl)-1-propanol with Boc anhydride; direct chromatography purification on silica gel using methanol/dichloromethane gradient to yield clear oil product. |
| 88% | Di-tert-butyl dicarbonate in 1,4-dioxane with 2N NaOH; 0°C to room temperature; 12–16 hours | Post-reaction evaporation followed by extraction with ethyl ether, washing with potassium hydrogen sulfate solution, drying over magnesium sulfate, and silica gel chromatography purification. |
Introduction of 3-Amino-2-Hydroxypropyl Side Chain
- The 3-amino-2-hydroxypropyl substituent is introduced typically via nucleophilic substitution or reductive amination reactions on appropriately functionalized piperidine intermediates.
- Hydroxyl and amino groups can be installed sequentially or simultaneously depending on the precursor used.
- For example, starting from tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, the hydroxyl group can be converted to an amino group through amination reactions or via reductive amination of an aldehyde intermediate.
- Reduction of keto or ester functionalities to hydroxy groups can be achieved using hydride reagents such as diisobutylaluminium hydride (DIBAL-H) under inert atmosphere at low temperatures (-78 to 0°C).
Example Experimental Conditions:
| Yield | Reaction Conditions | Operation Details |
|---|---|---|
| 4.5 g (crude) | Diisobutylaluminium hydride in dichloromethane; -78 to 0°C; 2 hours; inert atmosphere | Reduction of tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate to corresponding hydroxy derivative; workup with potassium sodium tartrate solution; drying and evaporation to crude oil used in next step. |
Deprotection and Purification
- The Boc protecting group can be removed under acidic conditions, commonly using hydrogen chloride in 1,4-dioxane at room temperature for 2 hours.
- The resulting free amine intermediate can be isolated after solvent removal under reduced pressure.
- Purification of intermediates and final products is commonly achieved by silica gel chromatography using solvent systems such as ethyl acetate/hexane or methanol/dichloromethane gradients.
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection of 3-(4-piperidinyl)-1-propanol | Di-tert-butyl dicarbonate, NaOH or triethylamine, DCM or dioxane, 0–25°C, 1–16 h | 82–88 | Use of DMAP catalyst improves efficiency; purification by silica gel chromatography |
| 2 | Introduction of 3-amino-2-hydroxypropyl group | Reductive amination or nucleophilic substitution; DIBAL-H reduction at -78 to 0°C | Variable (crude intermediate isolated) | Requires inert atmosphere; intermediate used directly in next step |
| 3 | Boc Deprotection | 2M HCl in 1,4-dioxane, room temperature, 2 h | Quantitative (crude amine) | Followed by solvent removal; product used for further derivatization |
- Industrial synthesis scales up these reactions using automated reactors with precise control of temperature, atmosphere (inert gas), and reagent addition rates to maximize yield and purity.
- Continuous flow reactors and high-throughput screening are employed to optimize reaction parameters such as solvent choice, catalyst loading, and reaction time.
- Purification techniques are adapted for large scale, often involving crystallization or preparative chromatography.
The preparation of tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate involves a well-established multi-step synthetic pathway starting from piperidine derivatives. Key steps include nitrogen protection with tert-butoxycarbonyl groups, functionalization to introduce the 3-amino-2-hydroxypropyl side chain via nucleophilic substitution or reduction, and final deprotection under acidic conditions. Reaction conditions such as temperature, solvent, and catalysts are critical to optimizing yields (typically 80–90%) and purity (>95%). Industrial synthesis leverages these methodologies with enhanced process control for scalability.
Chemical Reactions Analysis
Amide Bond Formation
The primary amine group readily participates in nucleophilic acyl substitution reactions. Key methodologies include:
| Reagent System | Conditions | Product Application | Reference |
|---|---|---|---|
| Activated esters (e.g., NHS esters) | Dichloromethane, 0–25°C, 4–12 hrs | Peptidomimetic conjugates | |
| Acyl chlorides | Triethylamine base, THF, 20–40°C | Prodrug derivatives | |
| Carbodiimide-mediated coupling | DMF, room temperature, 6–24 hrs | Bioconjugates for targeted drug delivery |
Mechanistic Insight : The amine’s nucleophilicity drives attack on electrophilic carbonyl carbons, forming stable amide bonds. Steric hindrance from the tert-butyl group moderates reaction kinetics, often requiring extended reaction times.
Hydroxyl Group Functionalization
The secondary hydroxyl group undergoes selective derivatization:
Etherification
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkyl halides | NaH, DMF, 60°C, 8–12 hrs | Alkyl ethers for solubility modulation | |
| Silyl chlorides (TBSCl) | Imidazole, DCM, 0°C to RT | Hydroxyl protection for orthogonal reactivity |
Oxidation
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Dess-Martin periodinane | DCM, 0°C to RT, 2–4 hrs | Ketone intermediate for further functionalization | |
| Swern oxidation | Oxalyl chloride, DMSO, -78°C | High-purity ketone derivatives |
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free piperidine amine:
| Acid System | Conditions | Efficiency | Reference |
|---|---|---|---|
| HCl in dioxane | 4M HCl, 25°C, 2–4 hrs | >95% deprotection | |
| Trifluoroacetic acid (TFA) | 20–50% TFA/DCM, 0°C to RT | Rapid (30–60 mins) |
Note : Post-deprotection, the free amine enables further reactions, such as sulfonamide formation or reductive amination .
Reductive Amination
The primary amine participates in reductive alkylation:
| Aldehyde/Ketone | Reducing Agent | Conditions | Reference |
|---|---|---|---|
| Formaldehyde | Sodium cyanoborohydride | MeOH, pH 5–6, 24 hrs | |
| Aromatic aldehydes | NaBH(OAc)₃ | DCE, RT, 12–48 hrs |
Application : This reaction diversifies the amine’s substituents for optimizing receptor binding affinity.
Cross-Coupling Reactions
The piperidine ring’s sp³-hybridized carbons enable selective C–H functionalization under transition metal catalysis:
| Reaction Type | Catalyst System | Conditions | Reference |
|---|---|---|---|
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 24 hrs | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 hrs |
Key Insight : These reactions introduce aryl or heteroaryl groups to enhance pharmacological properties .
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Preferred Conditions | Byproduct Management |
|---|---|---|---|
| Primary amine | Acylation, alkylation | Polar aprotic solvents, mild base | Neutralization of HCl/TFA |
| Secondary hydroxyl | Etherification, oxidation | Anhydrous conditions, inert atmosphere | Drying agents (MgSO₄) |
| Boc group | Acidic cleavage | Controlled protonation | Volatile TFA removal via rotary evaporation |
This compound’s versatility in amide formation, hydroxyl derivatization, and transition metal-catalyzed couplings makes it invaluable for medicinal chemistry. Strategic functionalization balances steric effects from the tert-butyl group with the reactivity of its amine and hydroxyl moieties, enabling tailored modifications for drug discovery pipelines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is often used in the synthesis of bioactive molecules that can interact with specific biological targets.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Piperidine Derivatives
Key Observations:
Functional Group Diversity: The target compound’s 3-amino-2-hydroxypropyl group distinguishes it from analogs with aromatic (e.g., phenyl in ) or heteroaromatic (e.g., pyridinyl in ) substituents. The carboxylic acid in introduces acidity (pKa ~2–3), enabling salt formation, whereas the hydroxyl and amine groups in the target compound may act as hydrogen bond donors/acceptors, influencing binding affinity in biological systems.
Molecular Weight and Complexity :
- The target compound (MW 270.36) is lighter and less sterically hindered than (MW 305.37) and (MW 290.36), which may facilitate easier diffusion across membranes or synthetic coupling reactions.
Synthetic Utility :
- The Boc group in all three compounds serves as a protective strategy for amines during multi-step syntheses. However, the target compound’s side chain offers orthogonal reactivity (amine and hydroxyl groups), enabling selective modifications for drug conjugate synthesis.
Biological Activity
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate (CAS No. 1420857-49-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H26N2O3
- Molecular Weight : 258.36 g/mol
- Purity : 95%
- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the piperidine ring and amino group suggests potential interactions with neurotransmitter receptors and enzymes involved in neurodegenerative diseases.
Potential Mechanisms Include:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. Studies indicate that it may reduce the production of pro-inflammatory cytokines like TNF-α, thereby mitigating neuroinflammation .
- Anticancer Activity : Preliminary research suggests that derivatives of piperidine compounds can exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. In vitro studies have reported significant inhibition rates, suggesting a dual mechanism that could be beneficial in treating cognitive decline .
Case Studies and Experimental Data
- Neuroprotection Against Aβ Toxicity :
- Cytotoxicity Testing :
- Anticancer Activity :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the piperidine core via cyclization or functionalization of pre-existing piperidine derivatives.
- Step 2 : Introduction of the 3-amino-2-hydroxypropyl group using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for hydroxyl group installation).
- Step 3 : Protection of the amine group with tert-butoxycarbonyl (Boc) under anhydrous conditions using di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or tetrahydrofuran (THF) .
- Optimization : Catalysts like 4-dimethylaminopyridine (DMAP) enhance reaction efficiency. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures >95% purity .
Table 1 : Representative Synthetic Routes and Yields
| Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Piperidine derivative | Boc protection, THF, 0°C → RT | 78 | 97 | |
| 3-Amino-2-propanol | Mitsunobu reaction, DIAD, PPh₃ | 65 | 95 |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; respiratory protection (N95 mask) is advised if aerosolization is possible .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccants (silica gel) prevent hydrolysis of the Boc group .
- Decontamination : Spills should be neutralized with 10% acetic acid, absorbed with vermiculite, and disposed as hazardous waste .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons; δ 70–80 ppm for carbamate carbonyl) .
- FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of Boc group) and ~3300 cm⁻¹ (N-H stretch of amine) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion ([M+H]⁺) .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and side reactions of this compound during synthesis?
- Methodological Answer :
- Reaction Pathway Modeling : Use density functional theory (DFT) to simulate intermediates and transition states (software: Gaussian, ORCA). Focus on Boc deprotection kinetics under acidic conditions .
- Side Reaction Prediction : Machine learning platforms (e.g., ICReDD) analyze reaction databases to flag potential byproducts (e.g., tert-butyl elimination or hydroxyl group oxidation) .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates and selectivity .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) across studies?
- Methodological Answer :
- Data Validation : Cross-check with independent techniques:
- Melting Point : Differential scanning calorimetry (DSC) vs. capillary method .
- Solubility : Use shake-flask method with HPLC quantification in solvents (DMSO, ethanol) .
- Table 2 : Discrepancies in Reported Physical Properties
| Property | Study A | Study B | Resolution Method |
|---|---|---|---|
| Melting Point | 120–122°C | 115–118°C | DSC under N₂ |
| Solubility in H₂O | Insoluble | Slightly soluble | pH-adjusted solubility tests |
Q. In the absence of toxicity data, what in vitro assays assess the biological activity and safety profile of this compound?
- Methodological Answer :
- Cytotoxicity : MTT assay on HEK293 or HepG2 cells (IC₅₀ determination) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS monitoring of parent compound degradation .
- Receptor Binding : Radioligand displacement assays for GPCRs or kinase targets, given structural similarity to piperidine-based pharmaceuticals .
Q. How do structural modifications (e.g., substituent position) influence the compound’s interaction with biological targets?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., tert-butyl 4-(2-hydroxy-3-aminopropyl)piperidine-1-carboxylate) and compare binding affinities via surface plasmon resonance (SPR) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., serotonin receptors) to prioritize analogs for synthesis .
Key Considerations for Experimental Design
- Contradiction Analysis : Replicate disputed experiments under standardized conditions (e.g., controlled humidity for hygroscopic compounds) .
- Safety Protocols : Implement emergency response plans (eye wash stations, neutralization kits) as per SDS guidelines .
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, cooling rate) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
